5-Hydroxy-Saxagliptin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

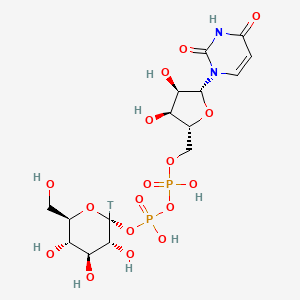

5-Hydroxy saxagliptin is a major active metabolite of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound plays a crucial role in enhancing glucose-dependent insulin secretion by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy saxagliptin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying hydroxylation reactions and enzyme catalysis.

Biology: The compound is studied for its role in modulating incretin hormones and its effects on glucose metabolism.

Medicine: As an active metabolite of saxagliptin, it is crucial in the development of treatments for type 2 diabetes mellitus.

Industry: The compound is used in the pharmaceutical industry for the production of antidiabetic medications.

Wirkmechanismus

Target of Action

5-Hydroxy saxagliptin primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating glucose homeostasis .

Mode of Action

5-Hydroxy saxagliptin acts as a competitive inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows down the breakdown of incretin hormones, resulting in increased levels of these hormones in the body . This leads to an increase in insulin synthesis and release from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells . The overall effect is a decrease in hepatic glucose production .

Biochemical Pathways

The primary biochemical pathway affected by 5-Hydroxy saxagliptin is the incretin hormone pathway . By inhibiting the DPP-4 enzyme, 5-Hydroxy saxagliptin prolongs the active incretin levels, which in turn regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

Pharmacokinetics

5-Hydroxy saxagliptin is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism . The compound is eliminated by a combination of renal and hepatic clearance . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen .

Result of Action

The molecular and cellular effects of 5-Hydroxy saxagliptin’s action primarily involve the regulation of glucose homeostasis . By increasing the levels of active incretin hormones, it augments glucose-dependent insulin secretion, leading to improved glycemic control . This makes 5-Hydroxy saxagliptin an effective treatment for type 2 diabetes mellitus .

Biochemische Analyse

Biochemical Properties

5-Hydroxy Saxagliptin inhibits DPP-4 , an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, 5-Hydroxy Saxagliptin increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

5-Hydroxy Saxagliptin, by inhibiting DPP-4, influences cell function by augmenting glucose-dependent insulin secretion . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in glucose regulation .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy Saxagliptin involves the inhibition of DPP-4 . This inhibition increases the concentrations of GLP-1 and GIP, hormones that stimulate glucose-dependent insulin secretion . This results in improved glycemic control in patients with type 2 diabetes mellitus .

Temporal Effects in Laboratory Settings

In laboratory settings, the plasma concentration-time profiles for Saxagliptin and 5-Hydroxy Saxagliptin were similar on days 1 and 7, with no evidence of drug accumulation on repeated dosing . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is 27 h, which supports a once-daily dosing regimen .

Metabolic Pathways

The metabolism of Saxagliptin, and by extension 5-Hydroxy Saxagliptin, is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) . Approximately 50% of the absorbed dose will undergo hepatic metabolism .

Transport and Distribution

Saxagliptin is orally absorbed and can be administered with or without food . It is eliminated by a combination of renal and hepatic clearance . The steady-state volume of distribution values for Saxagliptin ranged from 1.3 to 5.2 L/kg, indicating extravascular distribution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy saxagliptin involves the hydroxylation of saxagliptin. This process typically employs cytochrome P450 (CYP) 3A4/5 enzymes, which catalyze the hydroxylation reaction under specific conditions .

Industrial Production Methods: In industrial settings, the production of 5-Hydroxy saxagliptin follows a similar pathway, utilizing biocatalysts to achieve the hydroxylation of saxagliptin. The process is optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxy saxagliptin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Saxagliptin: The parent compound, also a DPP-4 inhibitor.

Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

Vildagliptin: A DPP-4 inhibitor with comparable pharmacological effects.

Uniqueness: 5-Hydroxy saxagliptin is unique due to its specific hydroxylation, which enhances its selectivity and potency as a DPP-4 inhibitor. It is approximately fivefold more potent than sitagliptin and vildagliptin .

Eigenschaften

CAS-Nummer |

841302-24-7 |

|---|---|

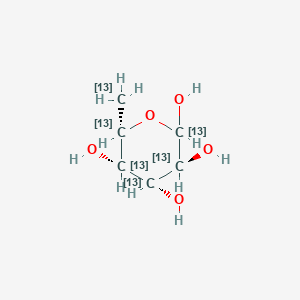

Molekularformel |

C18H25N3O3 |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

(1S,3R,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

InChI |

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12-,13+,14-,16?,17-,18+/m1/s1 |

InChI-Schlüssel |

GAWUJFVQGSLSSZ-YQWHHNEHSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |

Isomerische SMILES |

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N |

Kanonische SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |

Synonyme |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile; BMS 510849; 5-Hydroxy Saxagliptin; BMS 510849; M2 Saxagliptin Hydroxylated Metabolite |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)